

PF-05089771: A Technical Guide to a Selective Nav1.7 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have validated Nav1.7 as a critical mediator of pain perception, making it a promising target for the development of novel analgesics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical development of PF-05089771. Detailed experimental protocols for its characterization and visualization of its mechanism of action are included to support further research and development in the field of pain therapeutics.

Chemical Structure and Properties

PF-05089771 is an arylsulfonamide derivative with the following chemical identity:



Property	Value	
IUPAC Name	4-[2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide[1][2]	
Molecular Formula	C18H12Cl2FN5O3S2[2][3]	
Molecular Weight	500.34 g/mol [2]	
CAS Number	1235403-62-9[3]	
SMILES String	C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F[3]	

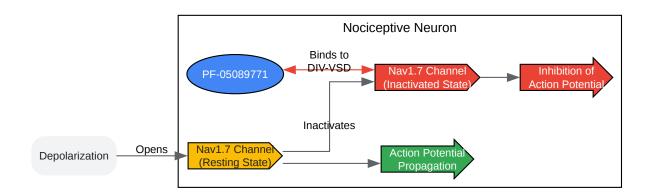
Physicochemical Properties:

Property	Value
Appearance	Powder
Solubility	Soluble in DMSO
Storage	Store at -20°C

Pharmacology Mechanism of Action

PF-05089771 is a state-dependent inhibitor of the Nav1.7 sodium channel, exhibiting significantly higher potency for the inactivated state of the channel over the resting state.[1][4] This state-dependent binding is a key feature of its mechanism, allowing for targeted inhibition of neurons that are actively firing, such as those involved in pain signaling. The molecule interacts with the voltage-sensor domain (VSD) of domain IV (DIV) of the Nav1.7 channel.[1][3] [5] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation, thereby preventing the propagation of action potentials in nociceptive neurons.[1]





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Figure 1: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Potency and Selectivity

PF-05089771 demonstrates high potency for the human Nav1.7 channel, with a half-maximal inhibitory concentration (IC₅₀) of approximately 11 nM for the inactivated state.[6] The compound exhibits significant selectivity for Nav1.7 over other sodium channel subtypes.

Channel Subtype	IC50 (nM)	Selectivity vs. hNav1.7
hNav1.7	11	-
mNav1.7	8	~1.4x
rNav1.7	171	~15.5x
hNav1.1	~850	~77x
hNav1.2	~110	~10x
hNav1.3	>10,000	>909x
hNav1.4	>10,000	>909x
hNav1.5	>10,000	>909x
hNav1.6	~160	~14.5x
hNav1.8	>10,000	>909x



Data compiled from multiple sources.

Experimental Protocols Electrophysiological Characterization (Whole-Cell Patch Clamp)

The potency and state-dependence of PF-05089771 on Nav1.7 channels are typically assessed using whole-cell patch-clamp electrophysiology on cells stably expressing the human Nav1.7 channel (e.g., HEK293 cells).

Cell Preparation:

- Cells are cultured under standard conditions.
- Prior to recording, cells are dissociated into a single-cell suspension.

Recording Solutions:

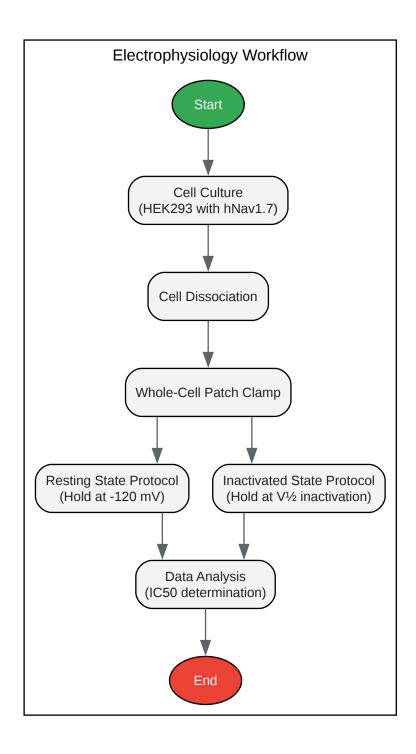
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH
 7.4 with NaOH.

Voltage Protocols:

- Resting State Inhibition:
 - Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
 - Apply a short depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
 - Perfuse with PF-05089771 and repeat the test pulse to measure the degree of inhibition.
- Inactivated State Inhibition:



- Hold the cell at a depolarized potential that induces half-maximal steady-state inactivation (e.g., -75 mV, empirically determined for each cell).
- Apply a test pulse (e.g., to 0 mV for 20 ms).
- Perfuse with PF-05089771 and repeat the protocol to determine the IC₅₀ for the inactivated state.





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Figure 2: Experimental workflow for electrophysiological characterization.

Pharmacokinetics

A clinical microdose study in healthy volunteers provided the following pharmacokinetic parameters for PF-05089771:

Parameter	Value Range
Plasma Clearance	45 - 392 mL/min/kg
Volume of Distribution	13 - 36 L/kg
Bioavailability	38 - 110 %

Data from a study involving four selective Nav1.7 inhibitors.[6][7]

Clinical Studies

PF-05089771 has been evaluated in several Phase II clinical trials for various pain indications.

Indication	Study Design	Key Findings
Painful Diabetic Peripheral Neuropathy	Randomized, placebo- and active-controlled	Did not show a statistically significant improvement in pain scores compared to placebo. [3]
Postoperative Dental Pain	Randomized, placebo- controlled	Showed a statistically significant improvement in pain relief compared to placebo, but was less efficacious than ibuprofen.
Inherited Erythromelalgia	Small, open-label	Demonstrated a reduction in heat-induced pain in some patients.



Conclusion

PF-05089771 is a well-characterized, potent, and selective inhibitor of the Nav1.7 sodium channel. Its state-dependent mechanism of action and interaction with the domain IV voltage-sensor domain represent a significant advancement in the design of selective sodium channel blockers. While clinical trials in broad neuropathic pain populations have yielded disappointing results, its efficacy in a genetically defined pain syndrome like inherited erythromelalgia suggests that patient stratification and a deeper understanding of the underlying pain pathophysiology are crucial for the successful development of Nav1.7-targeted therapies. The detailed methodologies and data presented in this guide provide a valuable resource for researchers continuing to explore the therapeutic potential of Nav1.7 inhibition.

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